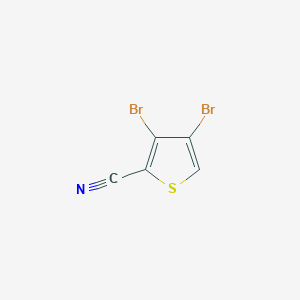

3,4-Dibromothiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C5HBr2NS |

|---|---|

Molecular Weight |

266.94 g/mol |

IUPAC Name |

3,4-dibromothiophene-2-carbonitrile |

InChI |

InChI=1S/C5HBr2NS/c6-3-2-9-4(1-8)5(3)7/h2H |

InChI Key |

MBLJDIIGBBQAGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(S1)C#N)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

electron-deficient thiophene building blocks for organic electronics

An In-Depth Technical Guide to Electron-Deficient Thiophene Building Blocks for Organic Electronics

Authored by a Senior Application Scientist

Introduction: The Imperative for Electron-Deficient Thiophenes in Modern Organic Electronics

Thiophene, a sulfur-containing five-membered aromatic heterocycle, has long been a cornerstone of organic electronics, celebrated for its inherent electron-rich nature which makes it an excellent building block for p-type (hole-transporting) semiconductors.[1] However, the advancement of high-performance organic electronic devices, such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), hinges on the creation of a complementary class of materials: n-type (electron-transporting) semiconductors. This necessity has driven the strategic development of electron-deficient thiophene building blocks. By synthetically modulating the electronic properties of the thiophene core—transforming it from an electron-rich to an electron-poor system—we unlock the full potential of thiophene-based materials for a new generation of efficient and stable organic electronics.

This guide provides a comprehensive exploration of the design, synthesis, characterization, and application of these critical n-type materials. We will delve into the fundamental principles that govern their electronic structure, offer field-proven synthetic protocols, and demonstrate their integration into state-of-the-art electronic devices.

Part 1: The Quantum Leap—Transforming Thiophene's Electronic Landscape

The transition from an electron-rich to an electron-deficient thiophene is achieved by strategically lowering the energy levels of its frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).[2] A lower LUMO level is the defining characteristic of an n-type semiconductor, as it facilitates the acceptance and transport of electrons. The primary method for achieving this is the incorporation of potent electron-withdrawing groups (EWGs) onto the thiophene backbone.

The Role of Electron-Withdrawing Groups (EWGs)

EWGs pull electron density away from the conjugated π-system of the thiophene ring through two primary mechanisms:

-

Inductive Effect (-I): This is a through-bond polarization effect where electronegative atoms (like fluorine) or groups pull electron density towards themselves, lowering the energy of both the HOMO and LUMO.[3]

-

Resonance Effect (-M or -R): This involves the delocalization of π-electrons and lone pairs across the conjugated system. EWGs with π-bonds, such as cyano (–CN), carbonyl (–C=O), and sulfonyl (–SO₂), can delocalize the electron density of the thiophene ring onto themselves, which significantly stabilizes the LUMO.[2]

The choice of EWG is a critical design parameter that allows for the fine-tuning of the material's electronic properties to match the specific requirements of a device. For instance, strongly electron-withdrawing imide units can significantly increase a material's electron affinity, making it a suitable n-type channel material for transistors.[4] Computational studies using Density Functional Theory (DFT) have become invaluable in predicting how different EWGs, such as fluorine and cyano groups, will impact the electronic and optical properties of these molecules before synthesis is even attempted.[5]

Caption: Tuning thiophene's electronic properties via EWG functionalization.

Part 2: Synthesis of an Electron-Deficient Thiophene Building Block

The synthesis of these advanced materials relies on robust and versatile cross-coupling reactions. Palladium-catalyzed reactions like Stille and Suzuki couplings are instrumental in constructing the conjugated backbone, while reactions like the Knoevenagel condensation are used to introduce powerful terminal EWGs.[6]

Experimental Protocol: Synthesis of a Dicyanovinyl-Terminated Thiophene Acceptor

This protocol outlines a common two-step process to synthesize a model electron-deficient thiophene building block, demonstrating a self-validating system where successful synthesis can be confirmed at each stage through standard characterization techniques.

Step 1: Stille Cross-Coupling to form a Dialdehyde Precursor

Caption: Workflow for the synthesis of the dialdehyde precursor.

-

Objective: To synthesize the dialdehyde precursor, 2,5-bis(5-formylthiophen-2-yl)thiophene.

-

Materials:

-

2,5-dibromothiophene

-

2-(tributylstannyl)thiophene-5-carbaldehyde

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert argon atmosphere, add 2,5-dibromothiophene (1.0 eq), 2-(tributylstannyl)thiophene-5-carbaldehyde (2.2 eq), and anhydrous toluene.

-

Degas the solution by bubbling argon through it for 20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 2 hours.

-

Filter the mixture through Celite, and extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure dialdehyde precursor.

-

-

Validation: The product identity and purity should be confirmed by ¹H NMR and Mass Spectrometry.

Step 2: Knoevenagel Condensation to Attach Terminal EWGs

-

Objective: To attach the dicyanovinyl electron-withdrawing groups.

-

Materials:

-

Dialdehyde precursor from Step 1

-

Malononitrile

-

Pyridine

-

Chloroform

-

-

Procedure:

-

Dissolve the dialdehyde precursor (1.0 eq) and malononitrile (2.5 eq) in chloroform in a round-bottom flask.

-

Add a catalytic amount of pyridine (2-3 drops).

-

Stir the reaction mixture at room temperature for 12 hours. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid sequentially with cold water and hexane to remove unreacted starting materials and impurities.

-

Dry the final product under high vacuum.

-

-

Validation: The final product's structure is confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry. Its thermal stability can be assessed via Thermogravimetric Analysis (TGA).[7]

Part 3: Characterization and Properties

Proper characterization is essential to understand the structure-property relationships of these materials.

-

Optical Properties (UV-Vis Spectroscopy): The absorption spectrum reveals the optical bandgap of the material, which is crucial for applications like solar cells that need to absorb sunlight effectively. Electron-deficient thiophenes typically show broad absorption spectra.[8]

-

Electrochemical Properties (Cyclic Voltammetry): This technique is used to determine the HOMO and LUMO energy levels. The oxidation potential is related to the HOMO level, and the reduction potential is related to the LUMO level. These values are critical for predicting device parameters like the open-circuit voltage (Voc) in solar cells.

-

Charge Transport Properties: In OFETs, the charge carrier mobility is a key metric. For n-type materials, this is the electron mobility (μe), which can be measured using the space-charge-limited current (SCLC) method.[8]

Comparative Data of Representative Electron-Deficient Thiophene Acceptors

The table below summarizes key performance metrics for several thiophene-based electron acceptors used in organic solar cells, illustrating the impact of molecular design on device efficiency.

| Acceptor Name | Donor Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| 3T-2 | D18 | - | - | - | 11.12 | [9] |

| ATT-1 | PTB7-Th | 0.87 | 16.48 | 70 | 10.07 | [8] |

| CH-TCl | PM6 | 0.945 | - | - | 19.38 (Ternary) | [7][10] |

Part 4: Applications in Organic Electronic Devices

The unique properties of electron-deficient thiophenes make them ideal candidates for the electron-accepting or electron-transporting component in various devices.

Organic Solar Cells (OSCs)

In OSCs, a blend of a p-type donor and an n-type acceptor forms a bulk-heterojunction (BHJ) active layer. Upon light absorption, excitons (bound electron-hole pairs) are generated. The energy level offset between the donor's HOMO and the acceptor's LUMO provides the driving force to separate these excitons into free charges, which are then transported to their respective electrodes. Thiophene-based non-fullerene acceptors (NFAs) have been instrumental in pushing OSC power conversion efficiencies (PCE) to record highs, with some devices exceeding 19%.[7][10]

Caption: Schematic of an OSC device and energy level alignment.

Experimental Protocol: Fabrication of a Bulk-Heterojunction OSC

-

Substrate Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds. Anneal at 150 °C for 15 minutes in air.

-

Active Layer Preparation: Prepare a blend solution of a donor polymer (e.g., PM6) and the synthesized thiophene acceptor in a suitable solvent like chloroform (e.g., 20 mg/mL total concentration). Stir the solution overnight in a nitrogen-filled glovebox.

-

Active Layer Deposition: Transfer the device into the glovebox. Spin-coat the active layer solution onto the HTL at 2000 rpm for 60 seconds. Anneal the film at 100 °C for 10 minutes.

-

Cathode Deposition: Transfer the device to a thermal evaporator. Deposit a thin layer of an electron transport material (e.g., PNDIT-F3N) followed by a thicker layer of silver (Ag) or aluminum (Al) (approx. 100 nm) through a shadow mask to define the device area.[10]

-

Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.

Conclusion and Future Outlook

Electron-deficient thiophene building blocks have fundamentally reshaped the landscape of organic electronics, providing the essential n-type counterparts to traditional p-type materials. The ability to precisely tune their electronic properties through rational molecular design has led to unprecedented device performance, particularly in the realm of organic photovoltaics.[7][10]

Future research will likely focus on developing new EWGs to further lower LUMO levels while maintaining material stability, designing novel fused-ring systems to enhance intermolecular packing and charge mobility[1], and improving the overall stability and lifetime of devices incorporating these advanced materials. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly propel the field toward commercially viable and highly efficient organic electronic applications.

References

-

Chen, W. et al. Terthiophene based low-cost fully non-fused electron acceptors for high-efficiency as-cast organic solar cells. Journal of Materials Chemistry A.

-

Papagni, A. et al. Branched thiophene-based oligomers as electron acceptors for organic photovoltaics. Journal of Materials Chemistry.

-

Zhang, J. et al. A thiophene end-capped centrally extended acceptor enables organic solar cells with efficiency over 19.3%. RSC Publishing.

-

Li, Y. et al. A Thieno[3,4-b]thiophene-Based Non-fullerene Electron Acceptor for High-Performance Bulk-Heterojunction Organic Solar Cells. Journal of the American Chemical Society.

-

Zhang, J. et al. A thiophene end-capped centrally extended acceptor enables organic solar cells with efficiency over 19.3%. Journal of Materials Chemistry C.

-

Singh, A. et al. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Publishing.

-

Al-Attar, H. A. et al. Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors. Journal of Materials Chemistry C.

-

Iqbal, J. et al. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.

-

Toumi, K. et al. Effect of electron‐withdrawing groups on photovoltaic performance of thiophene‐vinyl‐thiophene derivative and benzochalcogenadiazole based copolymers: A computational study. ResearchGate.

-

Osaka, I. & Takimiya, K. π-Building Blocks for Organic Electronics: Revaluation of “Inductive” and “Resonance” Effects of π-Electron Deficient Units. Chemistry of Materials.

-

Perepichka, I. F. & Perepichka, D. F. (Eds.). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Wiley.

-

Wang, Z. et al. n-Type Semiconductors for Organic Electrochemical Transistor Applications. Queen Mary University of London.

Sources

- 1. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. A thiophene end-capped centrally extended acceptor enables organic solar cells with efficiency over 19.3% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Terthiophene based low-cost fully non-fused electron acceptors for high-efficiency as-cast organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. A thiophene end-capped centrally extended acceptor enables organic solar cells with efficiency over 19.3% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

difference between 3,4-dibromothiophene-2-carbonitrile and 2-carbaldehyde

The following technical guide provides an in-depth comparison of 3,4-dibromothiophene-2-carbonitrile and 3,4-dibromothiophene-2-carbaldehyde , focusing on their distinct roles as intermediates in the synthesis of advanced organic semiconductors and pharmaceuticals.

Core Directive: Comparative Analysis of Synthetic Utility, Reactivity, and Application in Drug/Material Design.

Executive Summary

In the architecture of thiophene-based functional materials, 3,4-dibromothiophene-2-carbaldehyde (Aldehyde) and 3,4-dibromothiophene-2-carbonitrile (Nitrile) serve as divergent nodes.

-

The Aldehyde is the primary "linear extender." Its electrophilic carbonyl group is ideal for Knoevenagel condensations and Wittig reactions, making it the standard precursor for extending

-conjugation in organic photovoltaics (OPV) and organic field-effect transistors (OFETs). -

The Nitrile is the primary "fusion trigger." The cyano group’s electron-withdrawing nature, combined with its ability to participate in base-promoted cyclizations (e.g., with thioglycolates), makes it the critical intermediate for synthesizing fused-ring systems like thieno[3,2-b]thiophene (TT) and dithieno[3,2-b:2',3'-d]thiophene (DTT) .

Physicochemical & Structural Comparison

The electronic influence of the functional group at the C2 position significantly alters the reactivity of the adjacent C3-bromine, affecting the rate of nucleophilic aromatic substitution (

| Feature | 3,4-Dibromothiophene-2-carbaldehyde | 3,4-Dibromothiophene-2-carbonitrile |

| Structure | ||

| CAS Number | 32896-02-9 | 1224660-32-5 (Generic Nitrile Class) |

| Molecular Weight | 269.94 g/mol | 266.94 g/mol |

| Melting Point | 107–111 °C | 142–143 °C |

| Electronic Effect (C2) | Strong | Moderate |

| C3-Br Reactivity | Activated for Pd-catalyzed coupling; prone to steric hindrance from carbonyl.[1] | Highly activated for |

| Primary Utility | Linear chain extension (Alkenes/Imines) | Ring fusion (Thienothiophenes) |

Synthetic Pathways & Interconversion

The aldehyde is typically the parent molecule, synthesized directly from 3,4-dibromothiophene. The nitrile is derived from the aldehyde via an oxime intermediate.[1]

Diagram 1: Synthetic Flow & Interconversion

Caption: Synthetic hierarchy showing the Vilsmeier-Haack formylation as the gateway to the aldehyde, which is subsequently converted to the nitrile via dehydration.

Reactivity Profiles & Applications

A. The Aldehyde: Conjugation Extension

The aldehyde function is pivotal for creating Donor-Acceptor (D-A) polymers.

-

Mechanism: The carbonyl oxygen is removed during condensation reactions (Knoevenagel), linking the thiophene core to electron-deficient units (e.g., benzothiadiazole).

-

Key Reaction: Condensation with malononitrile yields dicyanovinyl derivatives, common in dye-sensitized solar cells.

B. The Nitrile: Fused-Ring Construction

The nitrile group is indispensable for "locking" two rings together.

-

Mechanism: In the presence of alkyl thioglycolates and base, the nitrile nitrogen acts as an electrophile after the initial displacement of the adjacent C3-bromine by the sulfur nucleophile. This "cascade cyclization" forms the thienothiophene core.

-

Key Reaction: Reaction with ethyl thioglycolate

Ethyl 3-amino-6-bromothieno[3,2-b]thiophene-2-carboxylate.[2][3][4][5]

Diagram 2: Divergent Reaction Pathways

Caption: Divergence of chemical utility. The aldehyde favors linear chain extension, while the nitrile facilitates cyclization into fused heterocyclic cores.

Experimental Protocols

Protocol A: Synthesis of 3,4-Dibromothiophene-2-carbaldehyde

Context: Standard Vilsmeier-Haack formylation.[6] This reaction is sensitive to moisture.

-

Reagent Prep: In a flame-dried flask under

, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add -

Addition: Dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous dichloroethane (DCE). Add this solution slowly to the Vilsmeier reagent, maintaining T < 5°C.

-

Reaction: Warm to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Hydrolysis: Cool to RT. Pour mixture into ice-cold saturated NaOAc solution (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour.

-

Workup: Extract with DCM (

). Wash organic layer with water and brine.[6] Dry over -

Purification: Recrystallize from Ethanol or column chromatography (Silica, Hexane/EtOAc).

-

Yield: ~65–75%

-

Appearance: Yellowish powder (MP: 107–111°C).

-

Protocol B: Conversion to 3,4-Dibromothiophene-2-carbonitrile

Context: One-pot oximation and dehydration.

-

Oximation: Dissolve 3,4-dibromothiophene-2-carbaldehyde (1.0 eq) in DMF. Add

(1.5 eq). -

Dehydration: Add pyridine (2.0 eq) or

. Heat to 100–120°C.-

Note: In some protocols, acetic anhydride is added as a dehydrating agent after oximation is complete.[7] However, high-temperature DMF often suffices for direct conversion.

-

-

Quench: Pour the reaction mixture into crushed ice/water. The nitrile typically precipitates out.

-

Purification: Filter the solid. Wash copiously with water to remove DMF. Recrystallize from Methanol/Water.

Protocol C: Cyclization to Thieno[3,2-b]thiophene (DTT Precursor)

Context: Utilizing the nitrile to build a fused ring.

-

Setup: Dissolve 3,4-dibromothiophene-2-carbonitrile (1.0 eq) in dry DMF.

-

Nucleophile: Add Ethyl thioglycolate (1.1 eq) and

(2.5 eq). -

Cyclization: Heat to 60°C for 12 hours. The sulfur attacks C3 (displacing Br), and the resulting intermediate attacks the nitrile carbon.

-

Product: Ethyl 3-amino-6-bromothieno[3,2-b]thiophene-2-carboxylate.[2][3][4][5]

Safety & Handling

-

3,4-Dibromothiophene-2-carbaldehyde:

-

Hazards: Skin and eye irritant. Potential sensitizer.

-

Storage: Store under inert atmosphere (

) at 2–8°C. Aldehydes oxidize to carboxylic acids (3,4-dibromo-2-thiophenecarboxylic acid) upon air exposure, which complicates purification.

-

-

3,4-Dibromothiophene-2-carbonitrile:

-

Hazards: Acute Toxicity. Nitriles can liberate cyanide ions under strong metabolic or acidic hydrolysis conditions. Handle in a well-ventilated fume hood.

-

Storage: Stable at RT, but keep dry. Moisture can hydrolyze the nitrile to the amide.

-

References

-

BenchChem. (2025).[6][9] 3,4-dibromothiophene-2-carbaldehyde synthesis protocol. Retrieved from

-

MDPI. (2025). Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. Retrieved from

-

Organic Chemistry Portal. Nitrile synthesis by dehydration of aldoximes. Retrieved from

-

PubChem. 3,4-Dibromothiophene Compound Summary. Retrieved from

-

Sigma-Aldrich. 3,4-Dibromothiophene-2-carbaldehyde Product Sheet. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]

- 8. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity [mdpi.com]

- 9. benchchem.com [benchchem.com]

Sourcing and Quality Assurance of High-Purity 3,4-Dibromothiophene-2-carbonitrile

The following technical guide details the sourcing, quality assurance, and strategic procurement of 3,4-Dibromothiophene-2-carbonitrile (CAS 1174534-96-3) . This document is structured for drug discovery and materials science professionals who require high-purity precursors for structure-activity relationship (SAR) studies or organic semiconductor synthesis.

Technical Guide & Procurement Strategy

Executive Summary

3,4-Dibromothiophene-2-carbonitrile (CAS 1174534-96-3) is a specialized heterocyclic building block.[1][2] Its strategic value lies in its dense functionalization : the nitrile group serves as a strong electron-withdrawing auxochrome or a precursor for tetrazoles/amidines, while the two bromine atoms at positions 3 and 4 provide orthogonal handles for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille).

In pharmaceutical development, this scaffold allows for the rapid generation of trisubstituted thiophene libraries. In materials science (Organic Photovoltaics/OLEDs), it functions as an electron-deficient unit in donor-acceptor polymers. However, commercial availability is often limited to "make-to-order" status, and purity varies significantly due to the difficulty of separating regioisomeric byproducts. This guide outlines how to validate suppliers and ensure batch integrity.

Technical Profile & Critical Impurities

To effectively vet suppliers, one must understand the compound's chemical vulnerability.

| Property | Specification |

| Chemical Name | 3,4-Dibromothiophene-2-carbonitrile |

| CAS Number | 1174534-96-3 |

| Molecular Formula | C₅HBr₂NS |

| Molecular Weight | 266.94 g/mol |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

The "Hidden" Impurity Profile

The synthesis of this compound typically proceeds via the lithiation of 3,4-dibromothiophene or the dehydration of its aldehyde precursor. This creates a specific fingerprint of impurities that low-quality suppliers often fail to remove.

-

3,4-Dibromothiophene (Starting Material): If the conversion is incomplete, the non-polar starting material may co-elute during purification.

-

3,4-Dibromothiophene-2-carbaldehyde (Intermediate): If synthesized via the aldehyde (CAS 32896-02-9), traces of the aldehyde may remain. This is reactive and will interfere with subsequent amine condensations.

-

Debrominated Species (3-Bromo-2-carbonitrile): Lithium-halogen exchange is a competing reaction during synthesis. If the temperature control fails (-78°C is critical), one bromine may be lost, yielding a mono-bromo impurity that terminates polymer chains.

Synthesis Logic & Impurity Origins

Understanding the synthesis allows you to predict batch risks. The standard high-purity route involves a multi-step sequence where purification is critical at the aldehyde stage.

Figure 1: Synthesis workflow illustrating the origin of critical impurities (Debromination and Residual Intermediate).

Quality Control (QC) Protocols

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this self-validating testing protocol upon receipt of any batch >1g.

Protocol A: 1H-NMR Verification

-

Objective: Detect residual aldehyde and starting material.

-

Method: Dissolve 10mg in CDCl₃.

-

Diagnostic Signals:

-

Target: No protons on the ring positions 3 and 4 (they are brominated). The only signal might be from impurities or the correct structure if it had a proton (but this molecule is fully substituted at 2,3,4).

-

Correction: The structure has one proton at position 5.

-

Target Signal: Singlet at ~7.6 - 7.9 ppm (H-5 proton).

-

Impurity Flag 1 (Aldehyde): Signal at ~9.8 - 10.0 ppm (CHO).

-

Impurity Flag 2 (Starting Material): Two singlets or a coupled doublet at ~7.2 - 7.4 ppm (if 3,4-dibromothiophene is present).

-

Protocol B: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile/Water (Gradient 50% -> 95% ACN).

-

Detection: UV at 254 nm.

-

Acceptance Criteria:

Commercial Supplier Landscape

Suppliers for this CAS are generally divided into "Stocking" (Tier 1) and "Custom Synthesis" (Tier 2).

Tier 1: Catalog Suppliers (Small Scale R&D)

These vendors typically hold stock of 1g - 25g. Suitable for initial screening.

| Supplier | Region | Notes |

| BLD Pharm | Global/China | Major catalog holder for thiophene blocks. Often has stock. |

| Namiki Shoji | Japan | High reliability for specialized Japanese chemical imports. |

| Advanced Tech & Ind. | Hong Kong | Aggregator; verifies stock from mainland manufacturers. |

| Ambeed | USA | Good for quick US delivery; often repackages bulk sources. |

Tier 2: Bulk/Custom Synthesis (Process Scale)

For quantities >100g, "stock" is rarely real. You are commissioning a synthesis.

-

Key Vendors: WuXi AppTec, Pharmablock, Enamine.

-

Strategy: Request a "pilot batch" (5g) before committing to the full kilogram order to validate their purification method.

Procurement Strategy: The "Vetting" Workflow

Use this decision logic to minimize risk when selecting a new supplier.

Figure 2: Supplier vetting decision tree ensuring data validation prior to purchase.

Recommended Inquiry Email Template

"Regarding CAS 1174534-96-3: Please provide the batch-specific 1H-NMR (in CDCl3) and HPLC traces for the current lot. We specifically require confirmation that residual aldehyde (intermediate) is <0.5% and that no debrominated species are present."

References

-

PubChem. 3,4-Dibromothiophene-2-carbonitrile (Compound Summary). National Library of Medicine. Available at: [Link]

-

Namiki Shoji. Building Block Catalogue: Thiophene Derivatives. Available at: [Link]

Sources

Methodological & Application

procedure for nucleophilic substitution of thiophene carbonitriles

An Application Guide to the Nucleophilic Aromatic Substitution of Thiophene Carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thiophenes are cornerstone heterocycles in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1] This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reaction on thiophene carbonitriles, a powerful method for the synthesis of functionalized thiophene derivatives. We delve into the underlying mechanistic principles, provide validated, step-by-step protocols for various nucleophile classes, and offer practical insights into reaction optimization and troubleshooting. This document is designed to equip researchers with the foundational knowledge and procedural confidence to successfully employ this versatile synthetic transformation.

Theoretical Background: The SNAr Mechanism in Thiophenes

Aromatic rings, typically rich in electrons, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs) can dramatically alter this reactivity, making the ring electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[2] The nitrile group (-C≡N) is a powerful EWG that strongly activates the thiophene ring for SNAr reactions through both inductive and resonance effects.

The SNAr reaction on a thiophene carbonitrile proceeds via a two-step addition-elimination mechanism.[3][4]

-

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen). This is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[5]

-

Elimination & Aromatization: The leaving group is expelled, and the aromaticity of the thiophene ring is restored, yielding the substituted product.

The stability of the Meisenheimer complex is paramount for the reaction to proceed. The nitrile group, particularly when positioned ortho or para to the site of substitution, effectively delocalizes the negative charge of the intermediate through resonance, lowering the activation energy of the first step.[5][6]

Sources

- 1. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes [mdpi.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

Application Note: High-Fidelity Regioselective Functionalization of 3,4-Dibromo-2-cyanothiophene

Part 1: Executive Summary & Strategic Logic

The Scaffold & The Challenge

3,4-Dibromo-2-cyanothiophene is a high-value "linchpin" scaffold. Its value lies in the non-equivalence of its two bromine atoms. The C2-cyano group is a potent electron-withdrawing group (EWG), creating a distinct electronic gradient across the thiophene ring.

For researchers, the critical operational question is: Which bromine reacts first?

Mechanistic Driver: The "Electronic First" Rule

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), the rate-determining step is often the oxidative addition of Pd(0) into the C-Br bond.

-

Electronic Activation (Dominant Factor): The C3 position is ortho to the nitrile group. The strong inductive effect (

) of the nitrile makes the C3-Br bond significantly more electron-deficient (electrophilic) than the C4-Br bond. Consequently, Pd(0) undergoes oxidative addition at C3 much faster than at C4. -

Steric Modulation: While C3 is sterically more crowded than C4, the electronic activation typically overrides this steric penalty when using standard phosphine ligands (e.g., PPh

). -

The Result: Under controlled conditions, you can achieve >95:5 regioselectivity for C3-functionalization , leaving the C4-bromide intact for a second, distinct coupling event.

Part 2: Visualizing the Pathway

The following diagram maps the reaction logic and decision points for sequential functionalization.

Caption: Reaction pathway illustrating the kinetic preference for C3 oxidative addition due to electronic activation by the C2-cyano group.

Part 3: Detailed Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Isolate the 3-aryl-4-bromo-2-cyanothiophene with >95% regioselectivity.

Materials

-

Substrate: 3,4-Dibromo-2-cyanothiophene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.05 equiv) — Avoid large excess to prevent bis-coupling.

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Workflow

-

Setup: In a Schlenk flask or microwave vial, combine the dibromo-thiophene, arylboronic acid, and Pd(PPh

) -

Inertion: Evacuate and backfill with Argon (x3). Oxygen is the enemy of Pd(0) and will lead to homocoupling of the boronic acid.

-

Solvation: Add degassed 1,4-dioxane and the aqueous Na

CO -

Reaction: Heat to 70–80 °C (oil bath).

-

Critical Control Point: Do not exceed 90 °C initially. Higher temperatures increase the kinetic energy enough to overcome the activation barrier for the C4 position, eroding selectivity.

-

-

Monitoring (Self-Validation):

-

Check TLC/LC-MS at 2 hours.

-

Success Indicator: Disappearance of starting material (SM) and appearance of a single major product spot.

-

Failure Mode: If bis-coupled product appears early, lower temperature to 60 °C or reduce catalyst loading.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO

. -

Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product is typically less polar than the bis-coupled byproduct.

Protocol B: Sequential C4-Functionalization (Synthesis of Unsymmetrical Thiophenes)

Objective: Functionalize the remaining C4-bromide with a different aryl group.

Materials

-

Substrate: 3-Aryl-4-bromo-2-cyanothiophene (Product from Protocol A).

-

Coupling Partner: Second Arylboronic acid (1.5 equiv).

-

Catalyst: Pd

(dba)-

Rationale: The C4-bromide is deactivated (no ortho-EWG) and sterically hindered by the new C3-aryl group. Standard Pd(PPh

)

-

-

Base: K

PO -

Solvent: Toluene/Water (10:1).

Step-by-Step Workflow

-

Setup: Combine substrate, new boronic acid, Pd source, ligand, and base in a vial.[1]

-

Reaction: Heat to 100–110 °C (reflux).

-

Note: Vigorous conditions are now safe because there is no regioselectivity issue remaining (only one halogen left).

-

-

Monitoring: Reaction may take 12–24 hours.[2] Monitor for complete consumption of the bromide.

Part 4: Data & Troubleshooting

Comparative Reactivity Table

Based on electronic parameters and standard thiophene reactivity.

| Parameter | C3-Position (Ortho to CN) | C4-Position (Meta to CN) |

| Electronic State | Highly Electron Deficient ( | Moderately Electron Rich |

| Oxidative Addition | Fast (Kinetic Product) | Slow |

| Steric Environment | Crowded (Ortho-EWG) | Crowded (Ortho-Br) |

| Preferred Catalyst | Pd(PPh | Pd-SPhos / Pd-XPhos (Active) |

| Temp. Window | 60–80 °C | 100–120 °C |

Troubleshooting Guide

-

Problem: Low conversion of Starting Material.

-

Solution: Ensure effective degassing. Oxygen kills the active catalytic species. Switch base to Cs

CO

-

-

Problem: Loss of Regioselectivity (Mixture of C3, C4, and C3,4 products).

-

Solution: Temperature is too high. Drop to 60 °C. Switch solvent to Toluene/EtOH/H2O to change solvation sphere.

-

-

Problem: Protodebromination (Product is 3-aryl-2-cyanothiophene, bromine lost).

-

Solution: This occurs if the oxidative addition happens but transmetallation is slow. Increase boronic acid concentration or switch to anhydrous conditions (using CsF as base in DMF).

-

Part 5: Structural Validation (NMR)

To confirm you have the C3 product and not the C4 product, use HMBC (Heteronuclear Multiple Bond Correlation) NMR.

-

C3-Arylated Product: The protons on the new aryl ring will show a strong correlation to the C3 thiophene carbon. Crucially, the remaining C5-H proton of the thiophene ring will show a correlation to the C4-Br carbon (typically ~110-115 ppm) and the C2-CN carbon.

-

Diagnostic Shift: The C5-H proton in the starting material is a doublet (coupling with C4-Br? No, coupling with nothing if 3,4-dibromo). Wait, in 3,4-dibromo-2-cyanothiophene, C5-H is a singlet.

-

In the 3-aryl-4-bromo product, C5-H remains a singlet.

-

In the 4-aryl-3-bromo product (undesired), C5-H is adjacent to the new aryl group, causing a significant downfield shift due to the anisotropic effect of the aryl ring compared to the bromine.

-

References

-

BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,4-Dibromothiophene-2-carbaldehyde. (Accessed 2023). Link

- Relevance: Establishes the foundational regioselectivity rules for 2-EWG-3,4-dibromothiophenes (Aldehyde analog).

-

Legault, C. Y., et al. "Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles."[3] J. Am. Chem. Soc.[3][4] 129.42 (2007): 12664-12665.[3] Link

- Relevance: Provides the theoretical basis (DFT studies)

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols.[2][5][6][7]Link

- Relevance: Source for standard catalyst/ligand screening conditions referenced in Protocol B.

-

Kobe University. Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions.Link

- Relevance: Confirms the reactivity patterns of vinylidene bromide precursors to thiophenes and subsequent coupling logic.

Sources

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Handling Moisture Sensitivity in Thiophene Carbonitrile Synthesis

Welcome to the technical support center for thiophene carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with moisture in these critical reactions. Many synthetic routes to thiophene carbonitriles, such as the Gewald aminothiophene synthesis and various palladium-catalyzed cyanation reactions, are highly susceptible to the presence of water.[1][2][3] Moisture can lead to unwanted side reactions, reduced yields, and catalyst deactivation, making rigorous exclusion of water a prerequisite for success.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to effectively diagnose and solve problems in your own laboratory settings.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems that can arise during thiophene carbonitrile synthesis due to moisture contamination.

Problem 1: Low or No Product Yield in Gewald Aminothiophene Synthesis

Question: I am attempting a Gewald synthesis to produce a 2-aminothiophene-3-carbonitrile, but I am observing very low yields, and my starting materials are largely unconsumed. What could be the cause?

Possible Causes and Solutions:

The Gewald reaction, which involves the condensation of a ketone with an activated nitrile followed by cyclization with elemental sulfur, is sensitive to reaction conditions.[4][5][6] While various factors can impact yield, moisture is a primary suspect when the reaction fails to initiate or proceed efficiently.

-

Hydrolysis of Base or Nucleophiles: The initial Knoevenagel condensation is typically base-catalyzed. If a strong base like sodium methoxide is used in the presence of water, it will be quenched, reducing its efficacy in promoting the condensation. Similarly, the nucleophilic intermediates can be protonated by water, hindering the reaction.

-

Side Reactions of Starting Materials: Activated nitriles, such as malononitrile or ethyl cyanoacetate, can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures. This decomposition pathway consumes your starting material without forming the desired product.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low yields.

Problem 2: Catalyst Deactivation in Palladium-Catalyzed Cyanation

Question: I am performing a palladium-catalyzed cyanation of a halothiophene to introduce a nitrile group, but the reaction stalls before completion. Why is my catalyst dying?

Possible Causes and Solutions:

Palladium catalysts are instrumental in modern organic synthesis but can be sensitive to reaction conditions.[7][8] While some modern protocols have been developed to be more water-tolerant, or even utilize water as a co-solvent to aid in the solubility of cyanide sources like K4[Fe(CN)6], traditional palladium-catalyzed cyanations are often moisture-sensitive.[7][9][10]

-

Ligand Degradation: Many phosphine ligands used in these reactions are susceptible to oxidation in the presence of air and moisture, which can compromise the catalytic cycle.

-

Formation of Palladium Hydroxides: In the presence of water and a base, palladium(II) precursors can form palladium hydroxides, which may be less catalytically active or precipitate out of the reaction mixture.

-

Inhibition by Water: Even in cases where water is a necessary co-solvent, an incorrect ratio of water to organic solvent can negatively impact catalyst stability and reaction rate.[11]

Troubleshooting Steps:

-

Solvent Purity: Ensure that your organic solvent is rigorously dried. Even "anhydrous" solvents from commercial suppliers should be verified or redried if the bottle has been opened multiple times.[12][13]

-

Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox to prevent both moisture and oxygen from entering the reaction vessel.[1][2][14]

-

Reagent Handling: The cyanide source (e.g., Zn(CN)2, K4[Fe(CN)6]) and any additives should be handled in a dry environment. Hygroscopic salts, in particular, should be weighed quickly or handled in a glovebox.[15][16]

-

Controlled Water Addition: If your protocol calls for water as a co-solvent, ensure the amount is precisely measured and the solvent ratio is maintained as specified.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to dry my reaction solvents?

A1: The choice of drying agent depends on the solvent. For many common solvents used in thiophene synthesis like THF, toluene, and acetonitrile, activated 3Å molecular sieves are highly effective at achieving very low residual water content (sub-10 ppm).[12][13] It is recommended to use a significant loading of activated sieves (e.g., 10-20% m/v) and allow the solvent to stand for at least 48 hours.[12][13] For ultimate dryness, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene) under an inert atmosphere is a classic and effective method, though it carries higher risks.[17][18]

| Solvent | Recommended Drying Agent | Achievable Water Content (ppm) | Reference |

| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves (20% m/v, 48h) | <10 | [12],[13] |

| Toluene | Activated 3Å Molecular Sieves (24h) or Silica Gel | <10 | [13] |

| Acetonitrile | Activated 3Å Molecular Sieves | <10 | [12] |

| Dichloromethane | P4O10 followed by distillation | <1 | [13] |

Q2: How can I confirm my solvents are sufficiently dry?

A2: The gold standard for determining trace amounts of water in organic solvents is Karl Fischer titration.[19][20] This method can accurately quantify water content down to the ppm level. For labs without access to a Karl Fischer titrator, newer NMR-based methods using water-sensitive reagents have been developed that offer high sensitivity.[19][21] A simple qualitative test for THF dried over sodium/benzophenone is the persistence of a deep blue or purple color from the benzophenone ketyl radical, which is quenched by water.

Q3: What are the best practices for setting up a moisture-sensitive reaction?

A3: A meticulous setup is crucial for success. Here is a recommended workflow:

Caption: Step-by-step workflow for setting up a reaction under inert atmosphere.

Q4: I have a hygroscopic solid reagent. How should I handle it?

A4: Hygroscopic reagents readily absorb moisture from the air.[15][16] The best practice is to handle them inside an inert-atmosphere glovebox. If a glovebox is not available, you can minimize moisture exposure by:

-

Allowing the reagent container to warm to room temperature before opening to prevent condensation.

-

Weighing the required amount quickly into a pre-dried flask.

-

Immediately purging the flask with an inert gas after adding the solid.[22]

For highly sensitive reactions, pre-weighing the reagent into vials inside a glovebox and then sealing them for later use is a reliable strategy.[15]

Q5: Can I use "anhydrous" solvents directly from the manufacturer?

A5: While commercially available anhydrous solvents are of high quality, their water content can increase over time, especially after the bottle's seal has been broken. For highly moisture-sensitive reactions, it is best to use a freshly opened bottle or to re-dry the solvent before use.[22] Storing anhydrous solvents over activated molecular sieves in a bottle equipped with a septum can help maintain their dryness.

Experimental Protocols

Protocol 1: Flame-Drying Glassware for an Inert Atmosphere Reaction

-

Initial Cleaning and Oven-Drying: Ensure all glassware is thoroughly cleaned and then dried in an oven at a minimum of 125°C for at least 24 hours to remove the bulk of adsorbed water.[3]

-

Assembly: Assemble the hot glassware (e.g., round-bottom flask, condenser) securely on a ring stand in a fume hood. Do not use plastic clips.

-

Vacuum Connection: Connect the apparatus to a Schlenk line or a vacuum pump protected by a cold trap.

-

Heating: Gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner under vacuum.[23] You may observe initial fogging on the inside of the glass as surface water vaporizes; continue heating until this disappears.[23]

-

Cooling and Purging: Allow the glassware to cool to room temperature under vacuum. Once cool, backfill the apparatus with a dry, inert gas (argon or high-purity nitrogen).

-

Purge Cycles: Repeat the process of evacuating and backfilling with inert gas at least three times to ensure the complete removal of atmospheric gases and residual moisture.[14]

References

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

-

Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic Letters, 9(18), 3547–3550. [Link]

-

Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]

-

Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. American Chemical Society. [Link]

-

Drying Agents - Removing water from organic solvents. [Link]

-

A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. American Chemical Society. [Link]

-

Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

-

How do you handle hygroscopic salts?. HepatoChem. [Link]

-

A Method for Detecting Water in Organic Solvents. National Institutes of Health. [Link]

-

3.2: Drying Agents. Chemistry LibreTexts. [Link]

-

A test method for determining water in organic solvents. ResearchGate. [Link]

-

Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate. [Link]

-

Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. ResearchGate. [Link]

-

Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing. [Link]

-

Air-free technique. Wikipedia. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]

-

Inert Atmosphere. YouTube. [Link]

-

Performing Sensitive Reactions without a Schlenk Line. [Link]

-

How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

-

Preparing Anhydrous Reagents and Equipment. JoVE. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]

-

Thiophene. [Link]

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

-

How do you guys prepare solutions of hygroscopic chemicals?. Reddit. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-

CHAPTER 21: Thiophene Synthesis. The Royal Society of Chemistry. [Link]

-

How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

-

52 questions with answers in THIOPHENES | Science topic. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Thiophene. Wikipedia. [Link]

-

Mod-31 Lec-35 Thiophene Synthesis. YouTube. [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]

-

Strecker reaction followed by condensation of the obtained aminonitrile with cysteine. ResearchGate. [Link]

-

Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. [Link]

Sources

- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 2. molan.wdfiles.com [molan.wdfiles.com]

- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Air-free technique - Wikipedia [en.wikipedia.org]

- 15. hepatochem.com [hepatochem.com]

- 16. tutorchase.com [tutorchase.com]

- 17. Drying solvents and Drying agents [delloyd.50megs.com]

- 18. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]

- 19. chem.tamu.edu [chem.tamu.edu]

- 20. researchgate.net [researchgate.net]

- 21. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 23. youtube.com [youtube.com]

Validation & Comparative

1H NMR Characterization of 3,4-dibromothiophene-2-carbonitrile

This guide outlines the 1H NMR characterization of 3,4-dibromothiophene-2-carbonitrile , focusing on differentiation from critical synthetic precursors and byproducts.

A Publish Comparison Guide for Drug Development & Materials Science

Executive Summary

3,4-dibromothiophene-2-carbonitrile (CAS: 1174534-96-3) is a high-value heterocyclic intermediate used in the synthesis of conjugated polymers (e.g., for organic photovoltaics) and pharmaceuticals. Its structural integrity is defined by a specific substitution pattern on the thiophene ring: a nitrile group at C2 and bromine atoms at C3 and C4.

The 1H NMR spectrum of this molecule is deceptively simple—a single aromatic singlet. However, this simplicity makes characterization challenging, as it requires precise differentiation from starting materials and regioisomers that also display singlet or simple doublet patterns. This guide provides the comparative data necessary to validate the structure and purity of the target compound.

Structural Logic & NMR Prediction

The 1H NMR analysis relies on tracking the chemical environment of the solitary proton at the C5 position .

-

Target Structure: 3,4-dibromothiophene-2-carbonitrile.[1][2]

-

Proton Count: 1 (H-5).

-

Multiplicity: Singlet (s). Note: While long-range coupling to the nitrile nitrogen or bromine isotopes is theoretically possible, it is typically not resolved in standard 300/400 MHz spectra, resulting in a sharp singlet.

-

Electronic Environment: The H-5 proton is flanked by the ring sulfur and a bromine at C4. The nitrile group at C2 exerts a strong electron-withdrawing effect (mesomeric and inductive), significantly deshielding the ring protons relative to unsubstituted thiophene.

Comparison of Electronic Effects (CDCl₃)

| Substituent | Effect on H-5 | Result |

| None (Thiophene) | Baseline | ~7.3 ppm |

| 3,4-Dibromo (SM) | Weakly deshielding | 7.17 ppm (Shielding from Br anisotropy counteracts induction) |

| 2-Formyl (Aldehyde) | Strong Deshielding (Anisotropic) | 7.76 ppm |

| 2-Cyano (Target) | Strong Deshielding (Inductive) | ~7.60 ppm (Predicted range: 7.55–7.65) |

Experimental Protocol

Sample Preparation[3][4][5][6][7]

-

Solvent: Chloroform-d (CDCl₃) is the standard choice. It minimizes solvent interaction shifts compared to DMSO-d₆.

-

Note: Ensure the solvent is acid-free (neutralized with silver foil or basic alumina) if the sample is acid-sensitive, though this nitrile is generally robust.

-

-

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause stacking effects, shifting the aromatic signal upfield.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm is critical due to the narrow spectral window of thiophene derivatives.

Instrument Parameters

-

Frequency: 400 MHz or higher recommended to resolve potential regioisomeric impurities.

-

Spectral Width: -2 to 12 ppm (sufficient to catch aldehyde impurities).

-

Scans: 16–32 scans are sufficient for the main peak; 64+ scans may be needed to detect trace regioisomers (<1%).

Comparative Analysis & Data Interpretation

This section compares the target molecule against its most common synthetic precursor (3,4-dibromothiophene) and the aldehyde intermediate often used in its synthesis (3,4-dibromothiophene-2-carbaldehyde).

Scenario A: Target vs. Starting Material (SM)

Starting Material: 3,4-dibromothiophene Target: 3,4-dibromothiophene-2-carbonitrile

-

Differentiation: The SM possesses two protons (H2 and H5). Because the molecule is symmetrical, they appear as a single singlet.

-

Shift Change: Upon installation of the nitrile group at C2, the symmetry is broken. The signal for H2 disappears, and the remaining H5 signal shifts downfield due to the electron-withdrawing nature of the nitrile.

-

Key Metric: Look for the shift from 7.17 ppm (SM) to ~7.6 ppm (Target).

Scenario B: Target vs. Aldehyde Intermediate

Alternative: 3,4-dibromothiophene-2-carbaldehyde Context: Many syntheses proceed via the dehydration of an oxime derived from this aldehyde.

-

Differentiation: The aldehyde has a highly diagnostic proton at 9.95 ppm .

-

Aromatic Region: The H5 proton of the aldehyde appears at 7.76 ppm .

-

Validation: A pure nitrile sample must show no signal at 9.95 ppm and the aromatic peak must be distinct from 7.76 ppm.

Summary Data Table (CDCl₃)

| Compound | Structure | H-5 Shift (δ ppm) | Multiplicity | Diagnostic Non-Aromatic Peaks |

| 3,4-Dibromothiophene | SM | 7.17 | Singlet (2H) | None |

| 3,4-Dibromothiophene-2-carbaldehyde | Precursor | 7.76 | Singlet (1H) | 9.95 (s, 1H, -CHO) |

| 3,4-Dibromothiophene-2-carbonitrile | Target | 7.60 * | Singlet (1H) | None |

*Note: Value is an estimate based on substituent additivity rules relative to the aldehyde and starting material anchors. Exact shift may vary ±0.05 ppm depending on concentration.

Decision Tree & Workflow (Visualization)

The following diagram illustrates the logical flow for characterizing the crude reaction mixture.

Figure 1: Logical workflow for interpreting the 1H NMR spectrum of the crude reaction mixture.

Troubleshooting Regioisomers

A common synthetic pitfall is the formation of regioisomers if the starting material was not isomerically pure.

-

Impurity: 2,3-dibromothiophene-4-carbonitrile.

-

Detection: This isomer also has one proton. However, the proton is at position 5, adjacent to the nitrile at position 4. The coupling and shift environment will differ.

-

Action: If the main peak is accompanied by a smaller singlet nearby (e.g., < 0.1 ppm difference), run a 13C NMR . The nitrile carbon shift is highly sensitive to ortho-substitution and will resolve the isomers.

References

- Organic Syntheses.Preparation of 3-Bromothiophene and related derivatives. (General reference for thiophene shifts).

-

Gronowitz, S. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chem. Scand. 13 (1959).[3][4] (Data source for 3,4-dibromothiophene SM shift).

Sources

spectroscopic identification of nitrile group in brominated thiophenes

Comparative Guide: Spectroscopic Elucidation of Nitrile Motifs in Brominated Thiophene Scaffolds

Executive Summary

The identification of nitrile (-C≡N) groups within brominated thiophene scaffolds presents a unique spectroscopic challenge. While the nitrile handle is a distinct vibrational reporter, the electronic perturbations caused by the sulfur heterocycle and the heavy halogen (bromine) necessitate a multi-modal approach. This guide synthesizes FT-IR, Mass Spectrometry, and multidimensional NMR techniques to provide a definitive protocol for structural validation, specifically addressing the risk of signal overlap in 13C-NMR and frequency shifts in vibrational spectroscopy.

Primary Screening: Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR is the most accessible method for initial confirmation. The nitrile group possesses a large dipole moment change during stretching, rendering it IR-active.[1]

-

The Signal: In brominated thiophenes, the C≡N stretching vibration appears as a sharp, medium-to-strong band in the 2210–2250 cm⁻¹ region.

-

Electronic Effects:

-

Conjugation: The thiophene ring conjugation lowers the frequency compared to aliphatic nitriles (typically 2240–2260 cm⁻¹).[2]

-

Bromine Influence: Although conjugation lowers the frequency, the electron-withdrawing nature (inductive effect, -I) of the bromine substituent on the ring often counteracts this, keeping the band above 2210 cm⁻¹.

-

-

The "Fingerprint" Confirmation: To confirm the brominated nature of the scaffold, look for the C-Br stretching vibration in the 500–650 cm⁻¹ region. This is often obscured but can be distinct in simple thiophenes.

Critical Caveat: Isocyanates and diazonium salts also absorb near this region. However, the sharpness of the nitrile band is a key differentiator.

Definitive Validation: Mass Spectrometry (MS)

While IR confirms the functional group, Mass Spectrometry provides the "smoking gun" for the brominated scaffold.

-

The Bromine Signature: The most reliable indicator is the isotopic abundance. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

-

Observation: Look for the molecular ion peak (M⁺) and the M+2 peak of equal intensity. This 1:1 doublet confirms the presence of a single bromine atom.

-

-

Fragmentation Pathways:

-

Loss of Br: A fragment peak at [M - 79/81] indicates the cleavage of the C-Br bond.

-

Loss of HCN: A loss of 27 Da is characteristic of the nitrile group (common in aromatic nitriles), though less favored than halogen loss.

-

Structural Architecture: Nuclear Magnetic Resonance (NMR)

NMR is required to determine the regiochemistry (e.g., 3-bromo-2-thiophenecarbonitrile vs. 4-bromo-2-thiophenecarbonitrile).

A. 13C-NMR: The Overlap Hazard

This is the most treacherous part of the analysis.

-

Nitrile Carbon: The quaternary carbon of the nitrile group typically resonates at 110–115 ppm .

-

Brominated Carbon: The carbon directly attached to the bromine (C-Br) on the thiophene ring is significantly shielded (upfield shift) relative to C-H carbons. It also resonates in the 108–115 ppm range.

-

Result: You may see two quaternary signals very close to each other, or they may overlap. Do not rely on 1D 13C-NMR alone.

B. 1H-NMR & Coupling Constants

The proton splitting pattern defines the substitution.

-

Example (3-bromo-2-thiophenecarbonitrile): The remaining protons are at positions 4 and 5. They will appear as two doublets (or a doublet of doublets) with a coupling constant (

) typical of thiophenes (~5.0–5.5 Hz). -

Example (4-bromo-2-thiophenecarbonitrile): The protons are at positions 3 and 5. The coupling (

) is a meta-like coupling, which is much smaller (~1.5 Hz).

C. Advanced Protocol: HMBC (Heteronuclear Multiple Bond Correlation)

To resolve the 13C overlap:

-

Run an HMBC experiment.

-

Nitrile Identification: The nitrile carbon will show long-range correlations (³J) to ring protons but has no attached protons (confirmed by HSQC).

-

Differentiation: The C-Br carbon will show different correlation pathways to the remaining ring protons compared to the nitrile carbon.

Comparative Analysis of Methods

| Feature | FT-IR | Mass Spectrometry | 13C-NMR | 1H-NMR |

| Primary Target | Functional Group (CN) | Elemental Comp. (Br) | Carbon Skeleton | Regiochemistry |

| Key Data Point | 2210–2250 cm⁻¹ | M / M+2 (1:1 ratio) | ~110–115 ppm | |

| Sensitivity | High | Very High | Low (Quaternary C) | High |

| Specificity | Medium (Interference) | High (Isotope pattern) | Low (Overlap risk) | High (Isomer ID) |

| Sample State | Solid/Liquid | Gas/Liquid Phase | Solution | Solution |

| Destructive? | No | Yes (Trace) | No | No |

Experimental Protocols

Protocol A: FT-IR Analysis (ATR Method)

-

Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).

-

Deposition: Place ~2 mg of solid or 10 µL of liquid bromothiophene sample onto the crystal.

-

Compression: Apply pressure using the anvil to ensure intimate contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

-

Analysis:

Protocol B: 2D NMR Verification (HMBC)

-

Solvent: Dissolve ~10 mg sample in 0.6 mL CDCl₃ (or DMSO-d6 if solubility is poor).

-

1D Acquisition: Acquire standard ¹H and ¹³C spectra first.

-

HMBC Setup: Select the gradient-selected HMBC pulse sequence (optimized for long-range coupling, typically 8–10 Hz).

-

Processing: Phase the 2D spectrum.

-

Assignment:

-

Identify the proton doublets.

-

Look for cross-peaks connecting ring protons to the quaternary carbons in the 110–115 ppm region.

-

The carbon correlating to both ring protons (depending on substitution) is likely the ring carbon; the carbon with fewer or specific ³J correlations is the nitrile.

-

Visualizations

Figure 1: Analytical Decision Workflow

A logic gate for determining the correct structure.

Caption: Step-by-step decision tree for validating the presence of nitrile and bromine moieties on a thiophene ring.

Figure 2: The 13C-NMR Overlap Challenge

Visualizing why 1D NMR is insufficient.

Caption: Schematic representation of the chemical shift overlap between the nitrile carbon and the bromine-bearing thiophene carbon.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR frequencies and NMR shifts).

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Thiophenecarbonitrile. National Institute of Standards and Technology.[5] Available at: [Link]

-

PubChem. 3-Bromothiophene-2-carbonitrile (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for 13C NMR shifts of heterocycles).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.